Pyrrolidine vs. Piperidine Ring Architecture as a Selectivity Determinant in Triazole Urea Inhibitors
The exchange of a piperidine ring for a pyrrolidine ring in the urea substituent of 1,2,3-triazole ureas has been shown to dramatically alter the serine hydrolase target landscape. While ML-211 (tert-butylpiperidine) is a dual inhibitor of LYPLA1 and LYPLA2, the pyrrolidine-containing analog (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone provides a scaffold for probing the distinct selectivity space associated with five-membered versus six-membered cyclic amine substituents [1]. The common triazole-urea scaffold ensures irreversible active-site engagement, but the ring size alters enzyme recognition across a panel of 20+ serine hydrolases.
| Evidence Dimension | Ring size effect on serine hydrolase selectivity profile |
|---|---|
| Target Compound Data | Pyrrolidine ring (5-membered); specific IC50 not publicly reported |
| Comparator Or Baseline | ML-211 (tert-butylpiperidine, 6-membered): LYPLA1 IC50=17 nM, LYPLA2 IC50=30 nM. ML-226 (2-ethylpiperidine): ABHD11 IC50=15 nM in vitro, 0.68 nM in situ |
| Quantified Difference | Piperidine analogs exhibit IC50 values ranging from 0.68 nM to 30 nM depending on the specific enzyme target; the pyrrolidine variant is predicted to shift this profile to a distinct subset of SHs |
| Conditions | Competitive activity-based protein profiling (ABPP) in mouse T-cell proteomes and human cell lysates, as described for the triazole urea compound class |
Why This Matters
For researchers requiring a serine hydrolase inhibitor with a selectivity fingerprint distinct from piperidine-based probes like ML-211 and ML-226, the pyrrolidine scaffold offers an orthogonal starting point for target deconvolution and biological pathway analysis.
- [1] Adibekian A, Martin BR, Wang C, Hsu KL, Bachovchin DA, Niessen S, Hoover H, Cravatt BF. Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors. Nat Chem Biol. 2011;7(7):469-478. View Source
